(1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione
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Overview
Description
(1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl ring with a hydroxyl group and an isoindole-1,3-dione moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple precursors like cyclohexanone.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Isoindole-1,3-dione Moiety: This step involves the cyclization of an appropriate precursor, such as phthalic anhydride, under acidic or basic conditions to form the isoindole-1,3-dione structure.
Coupling of the Two Moieties: The final step involves coupling the cyclohexyl ring with the isoindole-1,3-dione moiety through a condensation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Hydroxy-cyclohexyl-carbamic acid tert-butyl ester
- CP 47,497
Uniqueness
(1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(1R,3S)-3-hydroxycyclohexyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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